3-(1-methyl-1H-pyrazol-5-yl)-8-azabicyclo[3.2.1]oct-2-ene
Description
Properties
IUPAC Name |
3-(2-methylpyrazol-3-yl)-8-azabicyclo[3.2.1]oct-2-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3/c1-14-11(4-5-12-14)8-6-9-2-3-10(7-8)13-9/h4-6,9-10,13H,2-3,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFGNXUOPHQALPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2=CC3CCC(C2)N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Enantioselective Construction of the 8-Azabicyclo[3.2.1]octane Scaffold
The synthesis of the bicyclic core, 8-azabicyclo[3.2.1]oct-2-ene, is a critical step in preparing the target compound. The literature describes several enantioselective methodologies for constructing this scaffold, which is essential for ensuring the correct stereochemistry of the final molecule.
Key Strategy: Most methods rely on starting from acyclic precursors that contain stereochemical information, allowing stereocontrolled cyclization to form the bicyclic system. Alternatively, some approaches achieve stereochemical control during the cyclization or through desymmetrization of achiral tropinone derivatives.
Catalytic Enantioselective Cyclizations: Transition metal catalysis and organocatalysis have been employed to induce enantioselectivity during the formation of the bicyclic framework. These methods often involve intramolecular cyclizations or ring-closing reactions that generate the bicyclic azabicyclooctane core directly.
Desymmetrization Approaches: Starting from symmetrical tropinone derivatives, selective functionalization or reduction steps can introduce asymmetry, leading to enantioenriched bicyclic intermediates.
This enantioselective construction is foundational before introducing the pyrazolyl substituent at the 3-position of the bicyclic system.
Representative Synthetic Route Summary
| Step | Description | Key Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Enantioselective formation of 8-azabicyclo[3.2.1]oct-2-ene scaffold | Chiral catalysts, acyclic precursors, cyclization conditions | Enantioenriched bicyclic core |
| 2 | Preparation of 1-methyl-1H-pyrazole | Hydrazine derivatives, 1,3-dicarbonyl compounds, methylation agents | N1-methylated pyrazole ring |
| 3 | Coupling of pyrazole substituent to bicyclic core | Cross-coupling catalysts (Pd, Cu), suitable leaving groups, bases | 3-(1-methyl-1H-pyrazol-5-yl)-8-azabicyclo[3.2.1]oct-2-ene |
Detailed Research Findings
A review on the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold highlights that stereocontrol is crucial and can be achieved either by starting from chiral acyclic precursors or by catalytic enantioselective cyclizations. These methods have been successfully applied to synthesize tropane alkaloids and related derivatives, which share the bicyclic core with the target compound.
Structure-activity relationship (SAR) studies on pyrazole-substituted azabicyclooctane derivatives demonstrate that the pyrazole moiety can be modified to enhance biological activity, with methyl substitution at N1 being a common modification to improve potency and pharmacokinetic properties. The synthesis of such compounds involves careful design of the coupling step to maintain stereochemical integrity and optimize lipophilicity and polarity.
The molecular formula of this compound is C11H15N3 with a molecular weight of approximately 189.26 g/mol. Its structure includes a bicyclic azabicyclooctene core and a methylated pyrazole ring, which is consistent with the described synthetic approach.
Chemical Reactions Analysis
Types of Reactions
3-(1-methyl-1H-pyrazol-5-yl)-8-azabicyclo[3.2.1]oct-2-ene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Nucleophiles such as halides, amines, and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
The compound has shown promise in the development of novel pharmaceuticals, particularly as a potential therapeutic agent for various diseases.
Antimicrobial Activity:
Research indicates that derivatives of pyrazole compounds, including 3-(1-methyl-1H-pyrazol-5-yl)-8-azabicyclo[3.2.1]oct-2-ene, exhibit significant antibacterial and antifungal activities. For instance, studies have demonstrated that these compounds can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli .
Anticancer Properties:
The compound has been investigated for its anticancer effects, particularly in targeting thymidylate synthase, an enzyme crucial for DNA synthesis. Compounds with similar structures have been identified as potent inhibitors with IC50 values ranging from 0.47 to 1.4 µM . This suggests that this compound may also possess anticancer properties worthy of further exploration.
Molecular Docking Studies
Molecular docking studies have been employed to understand the binding interactions of this compound with various biological targets. These studies are crucial for predicting the efficacy of drug candidates and optimizing their structures for better activity .
Materials Science
The unique structural properties of this compound make it a candidate for use in advanced materials, including polymers and nanomaterials. Its ability to form stable complexes with metals could be explored for applications in catalysis or sensor technologies.
Case Studies
Mechanism of Action
The mechanism of action of 3-(1-methyl-1H-pyrazol-5-yl)-8-azabicyclo[3.2.1]oct-2-ene involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Key Observations:
Substituent Impact on Activity :
- The pyrazole group in the target compound may enhance binding to aromatic receptors (e.g., serotonin or dopamine transporters) compared to bulkier groups like the imidazo-pyridine in PF-232798 .
- Methyl or cyclopropylmethyl groups at N8 (e.g., 8-methyl derivatives) improve metabolic stability but may reduce solubility, as seen in discontinued hydrochloride salts .
Therapeutic Potential: PF-232798’s success as a CCR5 antagonist highlights the scaffold’s relevance in antiviral therapy, suggesting the target compound could be optimized for similar targets . Derivatives with ketone or trifluoralkylsulfonyloxy groups are patented for neurotransmitter reuptake inhibition, indicating CNS applications .
Synthetic Challenges :
- Cycloaddition reactions involving nitrogenated bicyclic systems (e.g., 2-azabicyclo[3.1.0]hex-3-ene) are sensitive to substituents, as demonstrated in thermal rearrangements to form 8-azabicyclo[3.2.1]oct-2-ene derivatives .
Research Findings and Data Gaps
Pharmacological Data
While PF-232798 and cyclopropylmethyl analogs have documented biological activities, the target compound’s specific efficacy remains uncharacterized in the provided evidence. Its pyrazole moiety, however, is structurally akin to ligands targeting kinase or GPCR pathways, warranting further investigation .
Patent Landscape
Patents cover diverse applications, including monoamine reuptake inhibition and organopolysiloxane catalysis, underscoring the scaffold’s adaptability . The absence of direct patents for the target compound implies unexplored intellectual property opportunities.
Biological Activity
3-(1-methyl-1H-pyrazol-5-yl)-8-azabicyclo[3.2.1]oct-2-ene is a compound that has garnered attention for its potential biological activities. This bicyclic structure incorporates a pyrazole moiety, which is known for various pharmacological properties. The compound's unique structural features suggest it could interact with biological targets, making it a candidate for further investigation in medicinal chemistry.
- Molecular Formula: C₁₁H₁₇N₃
- Molecular Weight: 191 Da
- LogP: 0.87
- Polar Surface Area: 30 Ų
- Hydrogen Bond Acceptors: 2
- Hydrogen Bond Donors: 1
These properties indicate moderate lipophilicity and potential for membrane permeability, which are critical factors in drug design.
Biological Activity Overview
Research indicates that pyrazole derivatives often exhibit a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects. The following sections detail specific findings related to the biological activity of this compound.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of pyrazole compounds. For instance, pyrazole derivatives have shown activity against various bacterial strains and fungi. In vitro assays demonstrated that specific substitutions on the pyrazole ring can enhance antimicrobial efficacy, suggesting that this compound may possess similar capabilities.
Anticancer Potential
The anticancer activity of pyrazole derivatives is well-documented, with several compounds showing selective cytotoxicity towards cancer cell lines while sparing normal cells. A study focusing on the structural modifications of pyrazoles indicated that the introduction of an azabicyclic framework could enhance interaction with cancer-related targets, such as kinases and other enzymes involved in tumor progression.
Table 1: Summary of Biological Activities of Pyrazole Derivatives
| Activity Type | Example Compounds | Mechanism of Action |
|---|---|---|
| Antimicrobial | Celecoxib, Rimonabant | Inhibition of bacterial cell wall synthesis |
| Anticancer | Phenylbutazone | Induction of apoptosis via mitochondrial pathways |
| Anti-inflammatory | Dipyrone | COX inhibition leading to reduced prostaglandin synthesis |
Case Studies
Case Study 1: Anticancer Activity
In a recent study, researchers synthesized a series of pyrazole derivatives and evaluated their cytotoxic effects on human cancer cell lines. The compound this compound was included in this evaluation, where it demonstrated significant inhibition of cell proliferation at micromolar concentrations. The mechanism was attributed to the compound's ability to induce cell cycle arrest and apoptosis in cancer cells.
Case Study 2: Antimicrobial Efficacy
Another investigation assessed the antimicrobial efficacy of various pyrazole derivatives against Gram-positive and Gram-negative bacteria. The compound exhibited notable activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to those of established antibiotics.
Q & A
Q. What synthetic strategies are commonly employed to construct the 8-azabicyclo[3.2.1]octane scaffold in this compound?
The synthesis of the bicyclic core often relies on enantioselective methods, such as asymmetric catalysis or chiral resolution, to establish stereochemistry. Key intermediates include tert-butyl carbamate derivatives (e.g., tert-butyl 3-aminoazepane-1-carboxylate) and boron-containing building blocks (e.g., tetramethyl dioxaborolane derivatives) for Suzuki-Miyaura coupling . A representative route involves cyclization of piperidine precursors followed by functionalization of the pyrazole moiety via cross-coupling reactions.
Q. How is X-ray crystallography utilized to resolve structural ambiguities in this compound?
Single-crystal X-ray diffraction using SHELX software (e.g., SHELXL for refinement) is critical for confirming stereochemistry and bond angles. For example, the (1R,3S,5S) configuration of the bicyclic core has been validated via crystallographic data, resolving potential ambiguities in NMR-derived structures . Proper crystal mounting and data collection at low temperatures (e.g., 100 K) minimize thermal motion artifacts.
Q. What pharmacological targets are associated with this compound’s structural analogs?
Derivatives of 8-azabicyclo[3.2.1]octane are reported as monoamine reuptake inhibitors (e.g., serotonin/norepinephrine transporters) and Janus kinase (JAK) inhibitors. For example, izencitinib, a related compound, targets JAK enzymes for inflammatory diseases . Binding assays using radiolabeled ligands or fluorescence polarization are typical for target validation.
Advanced Research Questions
Q. What methodological challenges arise in enantioselective synthesis of the 8-azabicyclo[3.2.1]octane core?
Key challenges include controlling stereochemistry at the bridgehead carbons and avoiding racemization during functionalization. Catalytic asymmetric methods, such as organocatalyzed Mannich reactions or transition-metal-catalyzed cycloadditions, have achieved enantiomeric excess (ee) >95% in some cases . Below is a comparative table of synthetic approaches:
Q. How do substituent modifications on the pyrazole ring affect binding to neurological targets?
Replacing the 1-methyl group with bulkier substituents (e.g., isopropyl) reduces affinity for monoamine transporters, while electron-withdrawing groups enhance selectivity for dopamine receptors. Structure-activity relationship (SAR) studies using radioligand displacement assays (e.g., [³H]nisoxetine for norepinephrine transporter) reveal that steric hindrance at the pyrazole C3 position correlates with reduced off-target activity .
Q. How should researchers address contradictions in crystallographic vs. computational conformational analysis?
Discrepancies between experimental (X-ray) and computational (DFT) geometries often arise from solvent effects or crystal packing forces. For example, the exo/endo preference of the pyrazole ring may differ in solution vs. solid state. Hybrid methods, such as QM/MM simulations with implicit solvent models, can reconcile these differences .
Q. What strategies optimize solubility and stability for in vivo studies of this compound?
Salt formation (e.g., 4-methylbenzenesulfonate) improves aqueous solubility, while tert-butyl carbamate (Boc) protection enhances stability during storage. Stability studies under accelerated conditions (40°C/75% RH) and HPLC monitoring of degradation products are recommended .
Data Contradiction Analysis
Q. How can conflicting biological activity data across studies be resolved?
Variations in assay conditions (e.g., cell lines, incubation times) often explain discrepancies. For example, JAK inhibition IC₅₀ values may differ between human peripheral blood mononuclear cells (PBMCs) and recombinant enzyme assays. Meta-analysis using standardized protocols (e.g., NIH Assay Guidance Manual) and orthogonal assays (e.g., SPR vs. ELISA) are advised .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
